Bcl-2 Binding Affinity Advantage Over Vincristine in Alkylsulfonyl Benzimidazole Series
Within the alkylsulfonyl benzimidazole series, compounds bearing the N1-(4-chlorobenzyl) substituent exhibit superior predicted binding to the Bcl-2 target. The most potent analog (compound 27, containing a 4-chlorobenzyl motif) showed a Vina docking score of -9.6 kcal/mol, substantially outperforming the clinical standard vincristine (-6.7 kcal/mol) [1]. This 2.9 kcal/mol difference represents a significant enthalpic advantage for the scaffold incorporating the 1-(4-chlorobenzyl) group.
| Evidence Dimension | Bcl-2 binding affinity (Vina docking score) |
|---|---|
| Target Compound Data | No direct data for CAS 886924-89-6; scaffold analog (compound 27) scored -9.6 kcal/mol |
| Comparator Or Baseline | Vincristine (clinical Bcl-2 inhibitor): -6.7 kcal/mol; other series analogs: -7.0 to -9.2 kcal/mol |
| Quantified Difference | Scaffold analog (compound 27) shows a -2.9 kcal/mol improvement over vincristine; the specific contribution of the 2-ethylsulfonyl group remains unquantified for this compound. |
| Conditions | In silico docking against Bcl-2 (AutoDock Vina); validated by molecular dynamics simulations showing stable binding for 200 ns |
Why This Matters
This class-level evidence establishes the 4-chlorobenzyl-substituted benzimidazole scaffold as a privileged Bcl-2 binder; procurement of the specific 2-ethylsulfonyl analog (CAS 886924-89-6) enables systematic exploration of C2-substituent effects on binding affinity.
- [1] Abbade, Y. et al. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega, 2024, 9(8), 9547-9563. View Source
